Cas no 1803566-24-6 (benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate)

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a hydroxyl group and a benzyl carboxylate moiety. Its strained azabicyclo[4.1.0]heptane core imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles. The hydroxyl group enhances versatility for further functionalization, while the benzyl ester provides a protective group that can be selectively cleaved under mild conditions. This compound is useful in pharmaceutical research, where its rigid scaffold may contribute to bioactive molecule design. High purity and well-defined stereochemistry are critical for reproducibility in synthetic applications.
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate structure
1803566-24-6 structure
Product name:benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS No:1803566-24-6
MF:C14H17NO3
Molecular Weight:247.289684057236
MDL:MFCD28063721
CID:5220706
PubChem ID:86775145

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
    • MDL: MFCD28063721
    • インチ: 1S/C14H17NO3/c16-13(18-10-11-4-2-1-3-5-11)15-7-6-14(17)8-12(14)9-15/h1-5,12,17H,6-10H2
    • InChIKey: XIEWEXJALWYBQM-UHFFFAOYSA-N
    • SMILES: C12C(O)(C1)CCN(C(OCC1=CC=CC=C1)=O)C2

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-105353-0.5g
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 95%
0.5g
$877.0 2023-10-28
eNovation Chemicals LLC
Y1097330-100mg
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
100mg
$260 2024-07-21
eNovation Chemicals LLC
Y1097330-500MG
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
500mg
$695 2024-07-21
Enamine
EN300-105353-0.05g
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 95%
0.05g
$768.0 2023-10-28
eNovation Chemicals LLC
Y1097330-250MG
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
250mg
$415 2024-07-21
eNovation Chemicals LLC
Y1097330-1G
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
1g
$1040 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15550-5g
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
5g
¥16611.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15550-500.0mg
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
500.0mg
¥3696.0000 2024-07-24
Enamine
EN300-105353-2.5g
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 95%
2.5g
$1791.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15550-500mg
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
1803566-24-6 97%
500mg
¥3696.0 2024-04-23

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate 関連文献

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylateに関する追加情報

Benzyl 6-Hydroxy-3-Azabicyclo[4.1.0]Heptane-3-Carboxylate: A Comprehensive Overview

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known by its CAS number 1803566-24-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their two fused ring structures. The benzyl group attached to the molecule plays a crucial role in its chemical properties and biological activity. Recent studies have highlighted its potential applications in drug development, particularly in the treatment of neurological disorders.

The structure of benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of a bicyclo[4.1.0] system, which consists of a seven-membered ring with two fused rings. The azabicyclo framework introduces nitrogen into the structure, enhancing its ability to interact with biological targets such as enzymes and receptors. The hydroxy group at position 6 adds hydrophilic properties, which are essential for solubility and bioavailability.

Recent research has focused on the synthesis and optimization of this compound. Scientists have explored various synthetic pathways to improve the efficiency and scalability of its production. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated a novel method for synthesizing benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate using a one-pot reaction strategy, significantly reducing the number of steps required for its preparation.

The pharmacological properties of this compound have also been extensively studied. Preclinical trials have shown that benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that it could be a promising candidate for the development of Alzheimer's disease therapeutics.

In addition to its enzymatic activity, this compound has demonstrated selectivity towards specific receptor subtypes, making it a valuable tool for studying neurotransmitter systems. For example, research conducted at the University of California revealed that benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate binds selectively to nicotinic acetylcholine receptors (nAChRs), which are critical in modulating cognitive functions.

Another area of interest is the exploration of this compound's stereochemistry and its impact on biological activity. The stereochemistry of benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has been shown to significantly influence its pharmacokinetic profile and efficacy in vivo models.

Looking ahead, researchers are investigating ways to further optimize this compound's properties for therapeutic use. This includes modifying the benzyl group or introducing additional functional groups to enhance its stability, bioavailability, and target specificity.

In conclusion, benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate represents a fascinating example of how complex molecular architectures can be harnessed for medical applications.

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Amadis Chemical Company Limited
(CAS:1803566-24-6)benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Purity:99%/99%/99%/99%/99%
はかる:5.0g/1.0g/500.0mg/250.0mg/100.0mg
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